molecular formula C21H18O7 B14006800 (4-benzoyloxy-6-methoxy-5-oxo-2H-pyran-2-yl)methyl benzoate CAS No. 52152-86-0

(4-benzoyloxy-6-methoxy-5-oxo-2H-pyran-2-yl)methyl benzoate

Cat. No.: B14006800
CAS No.: 52152-86-0
M. Wt: 382.4 g/mol
InChI Key: SHZHFOWTKFGQTK-UHFFFAOYSA-N
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Description

(4-benzoyloxy-6-methoxy-5-oxo-2H-pyran-2-yl)methyl benzoate is an organic compound characterized by its unique structure, which includes a pyran ring substituted with benzoyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzoyloxy-6-methoxy-5-oxo-2H-pyran-2-yl)methyl benzoate typically involves the esterification of 4-hydroxy-6-methoxy-5-oxo-2H-pyran-2-yl)methyl alcohol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-benzoyloxy-6-methoxy-5-oxo-2H-pyran-2-yl)methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carboxylic acid derivative, while reduction of the carbonyl group results in a hydroxyl derivative.

Scientific Research Applications

(4-benzoyloxy-6-methoxy-5-oxo-2H-pyran-2-yl)methyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-benzoyloxy-6-methoxy-5-oxo-2H-pyran-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxy-6-oxo-2H-pyran-2-yl)methyl benzoate
  • (4-benzoyloxy-6-hydroxy-5-oxo-2H-pyran-2-yl)methyl benzoate
  • (4-benzoyloxy-6-methoxy-5-hydroxy-2H-pyran-2-yl)methyl benzoate

Uniqueness

(4-benzoyloxy-6-methoxy-5-oxo-2H-pyran-2-yl)methyl benzoate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties. The presence of both benzoyloxy and methoxy groups enhances its reactivity and potential for various applications compared to similar compounds .

Properties

CAS No.

52152-86-0

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

(4-benzoyloxy-6-methoxy-5-oxo-2H-pyran-2-yl)methyl benzoate

InChI

InChI=1S/C21H18O7/c1-25-21-18(22)17(28-20(24)15-10-6-3-7-11-15)12-16(27-21)13-26-19(23)14-8-4-2-5-9-14/h2-12,16,21H,13H2,1H3

InChI Key

SHZHFOWTKFGQTK-UHFFFAOYSA-N

Canonical SMILES

COC1C(=O)C(=CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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